molecular formula C8H6Cl2F2N2O2 B14904523 Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate

Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate

Cat. No.: B14904523
M. Wt: 271.04 g/mol
InChI Key: AIJOAUVWBWPNNK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate typically involves the reaction of 2,4-dichloropyrimidine with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate can be compared with other pyrimidine derivatives such as:

    2,4-Dichloropyrimidine: Lacks the ethyl and difluoroacetate groups, resulting in different chemical properties and applications.

    Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate:

    2,4-Difluoropyrimidine: Contains fluorine atoms but lacks the chlorine and ethyl groups, resulting in distinct chemical behavior.

Properties

Molecular Formula

C8H6Cl2F2N2O2

Molecular Weight

271.04 g/mol

IUPAC Name

ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate

InChI

InChI=1S/C8H6Cl2F2N2O2/c1-2-16-6(15)8(11,12)4-3-13-7(10)14-5(4)9/h3H,2H2,1H3

InChI Key

AIJOAUVWBWPNNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(N=C1Cl)Cl)(F)F

Origin of Product

United States

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